

Check Availability & Pricing

# Optimal dosage of NBI-35965 for anxiolytic effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-35965 |           |
| Cat. No.:            | B1676989  | Get Quote |

# **Technical Support Center: NBI-35965**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of **NBI-35965**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist with demonstrated anxiolytic properties.

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NBI-35965?

A1: **NBI-35965** is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2][3] It exhibits a high affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, and shows no significant binding to the CRF2 receptor.[1][2][3] By blocking the CRF1 receptor, **NBI-35965** inhibits the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) accumulation and a subsequent decrease in the production and release of adrenocorticotropic hormone (ACTH).[1][2][3] The anxiolytic effects of **NBI-35965** are attributed to its ability to attenuate the physiological responses to stress mediated by the CRF/CRF1 system in the brain.[4]

Q2: What is the recommended solvent and storage condition for NBI-35965?

## Troubleshooting & Optimization





A2: **NBI-35965** hydrochloride is soluble in both water and DMSO up to 100 mM.[2] For long-term storage, it is recommended to keep the compound as a solid, desiccated at room temperature.[2]

Q3: What are the key pharmacokinetic parameters of NBI-35965 in preclinical models?

A3: In rats, **NBI-35965** has demonstrated good oral bioavailability and brain penetrance. Following oral administration, it has an estimated bioavailability of 34%.[5] The compound reaches its mean maximal plasma concentration at approximately 1 hour post-administration. [5] It has a reported plasma clearance rate of 17 ml/min/kg and a half-life of 12 hours.[5] Importantly for a centrally acting agent, **NBI-35965** effectively crosses the blood-brain barrier, achieving a maximal brain concentration of 700 ng/g.[5]

Q4: Has **NBI-35965** been evaluated in clinical trials for anxiety?

A4: While early reports from 2005 mentioned preliminary data from preclinical and clinical studies, there is a lack of publicly available detailed results from clinical trials specifically investigating NBI-35965 for the treatment of anxiety disorders.[5] However, other CRF1 receptor antagonists developed by Neurocrine Biosciences, such as NBI-30775 (R121919), have been evaluated in clinical trials for depression and anxiety, showing some promising initial results, though some trials were halted due to issues like hepatic toxicity.[4][6] Another CRF1 antagonist from Neurocrine, crinecerfont, is currently in clinical development for congenital adrenal hyperplasia, demonstrating the company's continued interest in this target.[7]

## **Troubleshooting Guides**

Issue 1: Inconsistent or lack of anxiolytic effect in behavioral assays.

- Possible Cause 1: Suboptimal Dosage.
  - Solution: The anxiolytic effects of NBI-35965 are dose-dependent. Ensure that the
    administered dose is within the effective range reported in the literature (e.g., 1-30 mg/kg
    for oral administration in rats). It is advisable to perform a dose-response study to
    determine the optimal dose for your specific experimental conditions and animal model.
- Possible Cause 2: Inappropriate Route of Administration or Timing.



- Solution: NBI-35965 has a Tmax of approximately 1 hour when administered orally in rats.
   [5] Ensure that the behavioral testing is conducted during the window of peak plasma and brain concentrations. For acute studies, administration 60 minutes prior to testing is a reasonable starting point. The route of administration (oral, subcutaneous, or intravenous) will also influence the pharmacokinetic profile.
- Possible Cause 3: Compound Stability and Formulation Issues.
  - Solution: Although NBI-35965 hydrochloride is water-soluble, ensure it is fully dissolved in the vehicle. If using a suspension, ensure it is homogenous before and during administration. Prepare fresh solutions for each experiment to avoid degradation. For hydrophobic compounds in general, issues with solubility can lead to poor bioavailability. [8][9]

Issue 2: Difficulty with in vivo administration of the compound.

- Possible Cause 1: Poor solubility in the desired vehicle.
  - Solution: While the hydrochloride salt has good water solubility, if you are working with a
    different salt form or require a specific vehicle, solubility may be a concern. For
    hydrophobic compounds, formulation strategies such as the use of co-solvents (e.g.,
    DMSO, ethanol) or creating a micro-emulsion can be employed.[8] However, be mindful of
    the potential toxicity and behavioral effects of the vehicle itself.
- Possible Cause 2: Precipitation of the compound upon injection.
  - Solution: This can be a problem when a compound is dissolved in a non-aqueous vehicle (like DMSO) and then administered into an aqueous physiological environment. To mitigate this, you can try to formulate the compound in a mixed vehicle system (e.g., DMSO:corn oil) or use a delivery system like polymeric micelles.[8] It is also crucial to administer the solution slowly to allow for gradual dilution in the bloodstream.

## **Data Presentation**

Table 1: In Vitro and In Vivo Pharmacological Profile of NBI-35965



| Parameter                        | Value                   | Species/System         | Reference |
|----------------------------------|-------------------------|------------------------|-----------|
| Binding Affinity (Ki)            | 4 nM                    | Human CRF1<br>Receptor | [1][2][3] |
| Functional<br>Antagonism (pIC50) | 7.1 (cAMP accumulation) | In vitro               | [1][2][3] |
| 6.9 (ACTH production)            | In vitro                | [1][2][3]              |           |
| Oral Bioavailability             | 34%                     | Rat                    | [5]       |
| Tmax (oral)                      | 1 hour                  | Rat                    | [5]       |
| Cmax (oral, 10 mg/kg)            | 560 ng/mL               | Rat                    | [5]       |
| Half-life                        | 12 hours                | Rat                    | [5]       |
| Brain Penetration<br>(Cmax)      | 700 ng/g                | Rat                    | [5]       |

Table 2: Preclinical Anxiolytic and Stress-Related Effects of NBI-35965



| Experimental<br>Model                                     | Species | Dose and<br>Route          | Effect                                                              | Reference |
|-----------------------------------------------------------|---------|----------------------------|---------------------------------------------------------------------|-----------|
| Stress-Induced<br>ACTH Release                            | Mouse   | 20 mg/kg (p.o.)            | Reduction in<br>stress-induced<br>ACTH production                   | [3]       |
| Stress-Induced<br>Visceral<br>Hyperalgesia                | Rat     | 20 mg/kg (s.c.)            | Abolished stress-<br>induced visceral<br>hyperalgesia               |           |
| Stress-Induced<br>Colonic Motor<br>Function               | Rat     | 10 mg/kg (p.o. or<br>s.c.) | Blocked CRF-<br>induced<br>shortening of<br>colonic transit<br>time | _         |
| Water Avoidance<br>Stress                                 | Rat     | 20 mg/kg (s.c.)            | Significantly reduced defecation in response to stress              | _         |
| Colorectal Distension- Induced Locus Coeruleus Activation | Rat     | 10 mg/kg (i.v.)            | Prevented<br>activation of<br>locus coeruleus<br>neurons            | _         |

# **Experimental Protocols**

Protocol 1: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

This protocol is a general guideline for assessing the anxiolytic effects of **NBI-35965** in rodents and should be adapted to specific laboratory conditions.

 Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10][11]



- Animals: Male rats or mice, handled for several days prior to testing to reduce stress.[10]
- Drug Administration: Administer NBI-35965 (e.g., 1-30 mg/kg, p.o.) or vehicle 60 minutes before the test.
- Procedure:
  - Habituate the animal to the testing room for at least 30-60 minutes before the trial.
  - Place the animal in the center of the maze, facing a closed arm.[10]
  - Allow the animal to freely explore the maze for a 5-minute period.[13]
  - Record the session using a video camera positioned above the maze.[12]
- Data Analysis: Score the following parameters:
  - Time spent in the open arms.
  - Number of entries into the open arms.
  - Time spent in the closed arms.
  - Number of entries into the closed arms.
  - An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Protocol 2: Light-Dark Box Test for Anxiolytic Activity

This is another standard behavioral assay for assessing anxiety-like behavior in rodents.

- Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[14]
- · Animals: Male rats or mice.
- Drug Administration: Administer NBI-35965 or vehicle as described in Protocol 1.



#### Procedure:

- Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
- Allow the animal to explore the apparatus for a 5-10 minute period.
- Record the session with a video camera.
- Data Analysis: Score the following parameters:
  - Time spent in the light compartment.
  - Latency to first enter the dark compartment.
  - Number of transitions between the two compartments.
  - An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Simplified signaling pathway of the CRF1 receptor and the inhibitory action of **NBI-35965**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Exploring the light/dark box test: Protocols and implications for neuroscience research -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. CRF1 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 7. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability Int J Pharm Chem Anal [ijpca.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. Elevated Plus Maze for Mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. Light-dark box test Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Optimal dosage of NBI-35965 for anxiolytic effects].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1676989#optimal-dosage-of-nbi-35965-for-anxiolytic-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com